![molecular formula C17H12BrF2N3OS B1669879 3-amino-N-(2-bromo-4,6-difluorophenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B1669879.png)
3-amino-N-(2-bromo-4,6-difluorophenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide
Overview
Description
This compound belongs to a class of fused thienopyridine carboxamides, characterized by a cyclopenta[b]thieno[3,2-e]pyridine core. Its structure features a 2-bromo-4,6-difluorophenyl substituent on the carboxamide group, which introduces significant steric bulk and electronic modulation. While direct biological data for this compound are unavailable in the provided evidence, its synthesis likely follows pathways analogous to related structures, such as the three-step cyclization and coupling method reported for compound 41 (55% yield) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DC_AC50 involves multiple steps, starting with the preparation of key intermediates. The process typically includes:
Formation of the Core Structure: The core structure of DC_AC50 is synthesized through a series of condensation and cyclization reactions. This often involves the use of aromatic compounds and heterocyclic chemistry.
Functional Group Modifications: Subsequent steps involve the introduction of functional groups that are essential for the compound’s biological activity. This can include halogenation, nitration, and sulfonation reactions.
Industrial Production Methods
Industrial production of DC_AC50 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for reaction monitoring and control. Key considerations include:
Scalability: Ensuring that the synthetic route can be scaled up without significant loss of yield or purity.
Safety: Implementing safety measures to handle potentially hazardous reagents and conditions.
Environmental Impact: Minimizing waste and using environmentally friendly solvents and reagents where possible.
Chemical Reactions Analysis
Types of Reactions
DC_AC50 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of DC_AC50, each with potentially different biological activities. These derivatives are often studied to understand the structure-activity relationship and optimize the compound’s efficacy .
Scientific Research Applications
DC_AC50 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study copper-dependent biochemical pathways and reactions.
Biology: Helps in understanding the role of copper chaperones in cellular processes and diseases.
Medicine: Investigated for its potential in cancer therapy, particularly in overcoming chemotherapy resistance by disrupting copper homeostasis in cancer cells.
Industry: Utilized in the development of new drugs and therapeutic agents targeting copper-dependent pathways.
Mechanism of Action
DC_AC50 exerts its effects by binding to the copper chaperones Atox1 and CCS, inhibiting their function. This disruption of copper transport leads to increased oxidative stress within cancer cells, as copper is essential for the activity of antioxidant enzymes like superoxide dismutase (SOD1). The resulting oxidative stress and impaired mitochondrial function contribute to the inhibition of cancer cell proliferation and survival .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Modifications and Substituent Effects
The table below summarizes key structural differences and their implications:
Key Observations
a) Halogen Substituents
- The target compound’s 2-bromo-4,6-difluorophenyl group distinguishes it from analogs with single halogens (e.g., 4-chlorobenzyl in or 2-fluorophenyl in ). Bromine’s larger atomic radius and polarizability may improve binding to halogen-binding pockets in biological targets compared to chlorine or fluorine .
- The trifluoromethyl (CF3) group in and introduces strong electron-withdrawing effects, which can enhance metabolic stability but may reduce solubility due to increased hydrophobicity.
b) Ring System Variations
- Cyclopenta vs. Cyclohepta/Cycloocta Rings : Expanding the fused ring from cyclopenta (5-membered) to cyclohepta (7-membered) or cycloocta (8-membered) increases molecular volume and conformational flexibility. For example, the cyclohepta analog may adopt distinct binding poses in enzyme active sites, while the cycloocta derivative could face solubility challenges due to its extended hydrophobic surface.
d) Electronic and Steric Effects
- The 2-bromo-4,6-difluorophenyl group combines steric bulk (from bromine) and electronic modulation (from fluorine), which could optimize interactions with both hydrophobic pockets and polar regions of targets. In contrast, the 2-methylphenyl group in offers minimal electronic effects but improves metabolic stability through steric protection of the amide bond.
Biological Activity
Overview
3-amino-N-(2-bromo-4,6-difluorophenyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide, commonly referred to as DC_AC50, is a synthetic compound notable for its dual inhibitory action on copper chaperones Atox1 and CCS. These proteins play critical roles in copper transport within cells and are implicated in various cellular processes including oxidative stress response and apoptosis. This compound has garnered attention for its potential applications in cancer treatment and other therapeutic areas.
- Molecular Formula : C17H12BrF2N3OS
- Molecular Weight : 424.3 g/mol
- IUPAC Name : this compound
- CAS Number : 497061-48-0
DC_AC50 functions primarily as an inhibitor of the copper chaperones Atox1 and CCS. By disrupting the normal copper homeostasis in cells, it induces cellular stress responses that can lead to apoptosis in cancer cells. This mechanism is particularly relevant in the context of tumors that exhibit dysregulated copper metabolism.
Inhibition of Copper Chaperones
Research indicates that DC_AC50 effectively inhibits Atox1 and CCS, leading to:
- Altered Copper Distribution : This results in increased intracellular copper levels which can be toxic to rapidly dividing cancer cells.
- Induction of Apoptosis : The compound has been shown to enhance apoptotic signaling pathways in various cancer cell lines.
Anticancer Potential
Studies have demonstrated that DC_AC50 exhibits significant cytotoxic effects against several cancer types:
- Osteosarcoma : In vitro studies revealed that DC_AC50 significantly reduces cell viability in osteosarcoma cell lines through apoptosis induction.
- Breast Cancer : The compound has shown promise in inhibiting proliferation and inducing apoptosis in breast cancer cell lines.
Case Studies and Research Findings
-
Study on Osteosarcoma Cells
- Objective : To evaluate the cytotoxic effects of DC_AC50 on osteosarcoma cells.
- Methodology : Cells were treated with varying concentrations of DC_AC50, followed by assessment of cell viability using MTT assays.
- Results : Significant reduction in cell viability was observed at concentrations above 10 µM, with a calculated IC50 value of approximately 15 µM.
-
In Vivo Studies
- In animal models, administration of DC_AC50 led to reduced tumor growth rates compared to control groups. Histopathological analysis indicated increased apoptosis within tumor tissues.
Data Table: Summary of Biological Activities
Activity Type | Effectiveness | IC50 (µM) | Notes |
---|---|---|---|
Osteosarcoma | High | 15 | Induces apoptosis |
Breast Cancer | Moderate | 20 | Inhibits cell proliferation |
Copper Chaperone Inhibition | Strong | N/A | Dual inhibition of Atox1 and CCS |
Q & A
Q. What are the established synthetic methodologies for this compound, and how do reaction conditions influence yield?
Basic Research Question
The compound is synthesized via multi-step protocols involving cyclization, substitution, and condensation. A representative approach involves:
Formation of cyclopentylidene intermediates (e.g., sodium (Z)-(2-oxocyclopentylidene)methanolate) from cyclopentanone derivatives .
Cyclocondensation with cyanothioacetamide to form thioxo-tetrahydrocyclopenta[b]pyridine intermediates .
Nucleophilic substitution with bromoacetamide derivatives under alkaline conditions (e.g., Na₂CO₃ in ethanol), yielding the final product .
Key Methodological Insight : Yield optimization (e.g., 55% reported in one study ) depends on solvent purity, stoichiometric ratios, and reaction time. Anhydrous ethanol and controlled pH during acidification improve intermediate stability .
Q. Which spectroscopic and chromatographic techniques are critical for structural validation?
Basic Research Question
IR Spectroscopy : Confirms functional groups (e.g., C=O at ~1730 cm⁻¹, NH₂/NH stretches at 3200–3500 cm⁻¹) .
NMR (¹H/¹³C) : Assigns substituent positions (e.g., cyclopenta ring protons at δ 2.5–3.5 ppm, aromatic protons at δ 6.8–8.2 ppm) .
HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H]⁺ peaks matching theoretical values) .
Data Contradiction Tip : Discrepancies in melting points or NMR shifts may indicate isomerism or residual solvents, necessitating recrystallization or column chromatography .
Q. How can researchers optimize the cyclization step during scale-up synthesis?
Advanced Research Question
Challenge : Low yields in cyclization (e.g., 37–55% ) due to side reactions or incomplete intermediate conversion.
Methodological Solutions :
- Catalyst Screening : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity in biphasic systems .
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from hours to minutes) and improves regioselectivity .
- In Situ Monitoring : Employ TLC or inline IR to track intermediate formation and adjust reagent addition rates .
Q. What strategies resolve contradictions in biological activity data compared to structural analogs?
Advanced Research Question
Case Study : Analog compounds (e.g., 3-amino-N-(4-fluorophenyl) derivatives ) show divergent antimicrobial or antiproliferative activities.
Approaches :
Structure-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., bromo vs. fluoro groups on phenyl rings) using molecular docking or X-ray crystallography .
Biological Assay Standardization : Replicate assays under controlled conditions (e.g., fixed cell lines, incubation times) to minimize variability .
Metabolic Stability Testing : Assess if differences arise from pharmacokinetic properties (e.g., cytochrome P450 interactions) using liver microsome models .
Q. What structural features dictate the compound’s reactivity and bioactivity?
Basic Research Question
Electron-Withdrawing Substituents : The 2-bromo-4,6-difluorophenyl group enhances electrophilicity, facilitating nucleophilic attacks in synthetic steps .
Rigid Cyclopenta-Thienopyridine Core : Restricts conformational flexibility, improving target binding affinity (e.g., enzyme inhibition) .
Amide Linkage : Participates in hydrogen bonding with biological targets (e.g., kinase ATP-binding pockets) .
Q. How to design experiments to elucidate the compound’s mechanism of action?
Advanced Research Question
Target Identification : Use affinity chromatography or pull-down assays with tagged compound derivatives .
Kinetic Studies : Measure IC₅₀ values against purified enzymes (e.g., kinases) under varying ATP concentrations .
Cellular Pathway Analysis : Perform RNA-seq or proteomics on treated vs. untreated cells to identify dysregulated pathways .
Q. What are the key challenges in comparing this compound to its structural analogs?
Advanced Research Question
Stereochemical Complexity : Analogs with minor substituent changes (e.g., methyl vs. ethyl groups) may exhibit drastically different solubility or bioavailability .
Synthetic Variability : Differences in reaction conditions (e.g., solvent, temperature) can lead to impurities or polymorphs .
Bioassay Sensitivity : Variations in cell viability assays (e.g., MTT vs. resazurin) may over/underestimate potency .
Properties
IUPAC Name |
6-amino-N-(2-bromo-4,6-difluorophenyl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),5,8-tetraene-5-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrF2N3OS/c18-10-5-8(19)6-11(20)14(10)23-16(24)15-13(21)9-4-7-2-1-3-12(7)22-17(9)25-15/h4-6H,1-3,21H2,(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFNOJNBNTVQPCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC3=C(N=C2C1)SC(=C3N)C(=O)NC4=C(C=C(C=C4Br)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrF2N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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